molecular formula C24H20N2O6 B11533104 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate

Cat. No.: B11533104
M. Wt: 432.4 g/mol
InChI Key: VZAZHJMOMCPSES-MFKUBSTISA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound that features a benzodioxin ring, a formamido group, and a methoxyphenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzodioxin ring and formamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is unique due to its combination of a benzodioxin ring, formamido group, and methoxyphenyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C24H20N2O6/c1-29-21-13-16(7-9-20(21)32-24(28)17-5-3-2-4-6-17)15-25-26-23(27)18-8-10-19-22(14-18)31-12-11-30-19/h2-10,13-15H,11-12H2,1H3,(H,26,27)/b25-15+

InChI Key

VZAZHJMOMCPSES-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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